molecular formula C12H13NO4 B1608728 Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate CAS No. 154365-33-0

Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

Cat. No. B1608728
M. Wt: 235.24 g/mol
InChI Key: KBOOAIFNPGEURG-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate is a chemical compound with the molecular formula C12H13NO4 and a molecular weight of 235.24 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate can be represented by the SMILES notation: CCOC(=O)C1(C(=O)NC2=CC=CC=C2O1)C .

Scientific Research Applications

Synthesis and Chemical Reactivity

The chemical reactivity and synthesis pathways of Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives have been extensively studied. For instance, Štefanić et al. (2001) demonstrated the reaction of these compounds with sodium hydride in dioxane, leading to the synthesis of alkyl 4-alkyl-2-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylates, with the product structure established through X-ray analysis and NMR correlation spectroscopy (Štefanić et al., 2001). Additionally, Mayer et al. (2001) obtained Ethyl 3,4-dihydro-2H-1,4-benzoxazine-3-carboxylate derivatives through the condensation of 2-aminophenol and ethyl 2,3-dibromopropanoate, offering pathways for further chemical transformations (Mayer et al., 2001).

Antimicrobial Activity

Research on the antimicrobial properties of benzoxazine derivatives, including Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate, has shown promising results. Alper-Hayta et al. (2006) synthesized new ethyl 3,4-dihydro-3-oxo-4,6,7-trisubstituted-2H-1,4-benzoxazine-2-acetate derivatives and evaluated their antimicrobial activity, revealing a broad spectrum of activity with minimal inhibitory concentration (MIC) values ranging from 6.25-100 μg/ml against various microorganisms. This study highlighted the potential of these compounds in the development of new antimicrobial agents (Alper-Hayta et al., 2006).

Cancer Research

A study by Lin et al. (2016) explored the cytotoxicity of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates against various cancer cell lines. The compounds exhibited significant cytotoxicity with growth inhibition values ranging, suggesting their potential as lead compounds for developing cancer-specific therapeutic agents (Lin et al., 2016).

Green Chemistry Applications

Efforts to synthesize benzoxazine compounds in a more environmentally friendly manner have also been documented. Salum et al. (2018) focused on the synthesis of a novel benzoxazine monomer using renewable feedstocks and safer solvents, aligning with the Principles of Green Chemistry. This approach not only demonstrates the versatility of Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives in polymer science but also their potential for creating sustainable materials (Salum et al., 2018).

properties

IUPAC Name

ethyl 2-methyl-3-oxo-4H-1,4-benzoxazine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4/c1-3-16-11(15)12(2)10(14)13-8-6-4-5-7-9(8)17-12/h4-7H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOOAIFNPGEURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C(=O)NC2=CC=CC=C2O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80391943
Record name Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

CAS RN

154365-33-0
Record name Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80391943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
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Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate
Reactant of Route 6
Ethyl 2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate

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